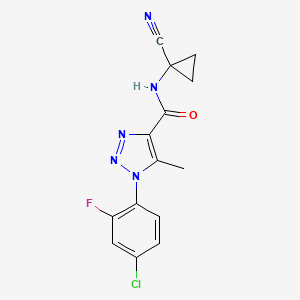
1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The cyanocyclopropyl group is introduced via a nucleophilic substitution reaction using a suitable cyanocyclopropyl halide.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature to reflux), and base (e.g., potassium carbonate).
Final Coupling Reaction:
- The final step involves coupling the triazole intermediate with 4-chloro-2-fluorobenzoyl chloride to form the desired carboxamide.
- Reaction conditions: Solvent (e.g., tetrahydrofuran), temperature (0°C to room temperature), and base (e.g., triethylamine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated purification techniques such as high-performance liquid chromatography (HPLC).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Triazole Ring:
- Starting with a substituted phenyl hydrazine, the triazole ring is formed through a cyclization reaction with an appropriate alkyne under acidic or basic conditions.
- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and catalyst (e.g., copper sulfate).
化学反应分析
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), low temperature.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
科学研究应用
1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and carboxamide group are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
- 1-(4-Chlorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide
- 1-(4-Fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide
- 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide
Uniqueness: 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O/c1-8-12(13(22)18-14(7-17)4-5-14)19-20-21(8)11-3-2-9(15)6-10(11)16/h2-3,6H,4-5H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHJHPXHXXWIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














